Cas no 90-33-5 (4-Methylumbelliferone)

Il 4-Methylumbelliferone (4-MU) è un composto organico appartenente alla famiglia delle cumarine, ampiamente utilizzato in biochimica e biologia molecolare come substrato fluorescente per l'analisi enzimatica. La sua struttura chimica gli conferisce proprietà di fluorescenza ad alta sensibilità, rendendolo ideale per lo studio di enzimi come le β-glucuronidasi e le esterasi. Grazie alla sua stabilità e alla bassa tossicità, il 4-MU è impiegato in applicazioni di ricerca, tra cui saggi enzimatici, studi sul metabolismo e valutazione dell'attività degli enzimi. La sua capacità di emettere fluorescenza in condizioni fisiologiche lo rende un marcatore efficace per l'analisi in vitro e in vivo.
4-Methylumbelliferone structure
4-Methylumbelliferone structure
Nome del prodotto:4-Methylumbelliferone
Numero CAS:90-33-5
MF:C10H8O3
MW:176.168723106384
MDL:MFCD00006866
CID:34559
PubChem ID:5280567

4-Methylumbelliferone Proprietà chimiche e fisiche

Nomi e identificatori

    • 7-Hydroxy-4-methylcoumarin
    • 7-Hydroxy-4-methylcoumarin~Hymecromone~4-MU
    • Hymecromone
    • 4-Methylumbelliferone
    • Coumarin 4
    • 4-Methyl-7-hydroxycoumarin
    • 4-MU
    • 7-hydroxy-4-methyl-2,h-1-benzo-pyran-2-one
    • 7-hydroxy-4-methyl-2-oxo-3-chromene
    • 7-hydroxy-4-methylbenzpyrone
    • bilcolic
    • bilicante
    • beta-methylumbelliferone
    • cantabilin
    • eurogae
    • imechromone
    • medilla
    • Hymecromone(7-Hydroxy-4-methylcoumarin)
    • 2H-1-Benzopyran-2-one,7-hydroxy-4-methyl-
    • 4-Methylumbelliferon
    • 7-Hydroxy-4-methyl-1.2-benzopyrone
    • 7-Hydroxy-4-methyl-2H-chromen-2-one
    • METHYLUMBELLIFERONE, 4-(RG)
    • METHYLUMBELLIFERONE, 4-(RG) PrintBack
    • 7-hydroxy-4-methyl-chromen-2-one
    • 7-hydroxy-4-methyl-coumarin
    • BMU
    • CantabbY
    • Crodimon
    • Eurogale
    • Himecol
    • LM 94
    • β-Methylumbelliferone
    • [ "7-Hydroxy-4-methylcoumarin" ]
    • Imecromone
    • Mendiaxon
    • Cholestil
    • Cholonerton
    • Cantabiline
    • Hymecromon
    • Cumarote-C
    • Omega 127
    • Pilot 447
    • Resocyanine
    • 2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl-
    • Hymecromonum
    • Himecromona
    • 7-Hydroxy-4-methyl-2H-1-benzopyran-2-one
    • 7-Hydroxy-4-m
    • 7-Hydroxy-4-methyl-2H-1-benzopyran-2-one (ACI)
    • Coumarin, 7-hydroxy-4-methyl- (8CI)
    • Umbelliferone, 4-methyl- (6CI)
    • 4-Methyl-2-oxo-2H-chromen-7-ol
    • 7-Hydroxy-4-methyl-2-chromenone
    • 7-Hydroxy-4-methyl-2H-chomen-2-one
    • 7-Hydroxy-4-methyl-2H-chromen-2-on
    • 7-Hydroxy-4-methylbenzopyran-2-one
    • 7-Hydroxyl-4-methylcoumarine
    • Biliton H
    • Cholspasmin
    • Coumarin 456
    • Cumarote C
    • NSC 19026
    • NSC 9408
    • Odeston
    • 4-HYDROXYNAPHTHALEN-1-YLMETHYLAMINE
    • HMS1570F04
    • 2H-1-Benzopyran, 7-hydroxy-4-methyl-2-oxo-
    • NCGC00016345-05
    • 79566-13-5
    • NCGC00016345-09
    • 7-hydroxy-4-methylchromen-2-one
    • WLN: T66 BOVJ E1 IQ
    • Tox21_110385_1
    • Prestwick0_000901
    • 7-hydroxy-4-methyl coumarin
    • 4-Methyl-7-hydroxyl Coumarin
    • BCP06770
    • 4-Methyl-7-hydroxy-coumarin
    • Q904431
    • AC-22306
    • Pharmakon1600-01506174
    • NCGC00016345-08
    • 3T5NG4Q468
    • HYMECROMONE [USAN]
    • MFCD00006866
    • Hymecromone (JP17/USAN/INN)
    • 7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran
    • D70647
    • 4-Methylumbelliferon [Czech]
    • NCGC00169880-02
    • 4 Methylumbelliferone
    • F0849-0318
    • Prestwick3_000901
    • D00170
    • BSPBio_000742
    • HYMECROMONE [EP MONOGRAPH]
    • AB00443536_08
    • DB07118
    • NSC760397
    • MEGxp0_001898
    • BRD-K46424862-001-02-6
    • Umbelliferone, 4-methyl-
    • HMS3655L16
    • cid_5280567
    • NCGC00257522-01
    • Prestwick2_000901
    • BRD-K46424862-001-04-2
    • BRN 0142217
    • DTXSID8025670
    • HY-N0187
    • EINECS 201-986-7
    • BPBio1_000818
    • NCGC00016345-04
    • Hymecromohe,(S)
    • AS-13247
    • 4MU
    • 2H-1-Benzopyren-2-one, 7-hydroxy-4-methyl-
    • 2-Hydroxy-4-methyl-7H-chromen-7-one
    • Hymechrome
    • Prestwick1_000901
    • SR-01000637483-3
    • FT-0658701
    • M-5410
    • HYMECROMONE [INN]
    • HMS3264E04
    • A-Methylumbelliferone
    • 90-33-5
    • NSC19026
    • SY017941
    • F1918-0038
    • Coumarin derivative, 3b
    • .beta.-Methylumbelliferone
    • NSC-19026
    • AI3-08085
    • SR-01000637483-1
    • Tox21_300915
    • NCGC00016345-01
    • HYMECROMONE [JAN]
    • AB00443536
    • HMS2267L19
    • Imecromone [DCIT]
    • EN300-16753
    • SW197287-3
    • NCGC00169880-01
    • 7-hydroxy-4-methyl coumarine
    • s2256
    • ACon1_002401
    • ZZ1
    • MLS001074671
    • FT-0660634
    • HYMECROMONE [WHO-DD]
    • UNII-3T5NG4Q468
    • CHEBI:17224
    • DTXCID805670
    • M0453
    • BDBM50022178
    • Maybridge1_002078
    • C03081
    • CCRIS 5926
    • Methylumbelliferone, .beta.
    • Z56763041
    • NSC-9408
    • 1569304-40-0
    • SMR000471886
    • SR-01000637483
    • Tox21_110385
    • 7-hydroxy-4-methyl-2-coumarin
    • CS-7560
    • Hymecromone [USAN:INN:BAN:JAN]
    • METHYLUMBELLIFERONE, BETA
    • CCG-47894
    • CHEMBL12208
    • NSC9408
    • 4-Methyl-umbelliferone
    • 7-Hydroxy-4-methyl-2H-2-chromenone
    • AM85958
    • HYMECROMONE [MI]
    • AKOS000119370
    • 4-Methylumbelliferone, >=98%
    • MLS004491718
    • 7H-1-Benzopyran-7-one, 2-hydroxy-4-methyl-
    • SCHEMBL24150
    • 7-Hydroxy-4-methyl-2H-chromen-2-one #
    • 4-methyl-7-hydroxy-cumarin
    • 4-methyl umbelliferone
    • NSC-760397
    • HMS3714F04
    • 7-hydroxy-4-methyl-coumari
    • A843515
    • Hymecromonum [INN-Latin]
    • 5-18-01-00439 (Beilstein Handbook Reference)
    • LM-94
    • HYMECROMONE [MART.]
    • HMS2097F04
    • HMS547G10
    • 4-Methylumbelliferone (4-MU)
    • NS00010646
    • SPBio_002941
    • CAS-90-33-5
    • Cantabiline (TN)
    • Himecromona [INN-Spanish]
    • Coumarin, 7-hydroxy-4-methyl-
    • NCGC00016345-02
    • NCGC00016345-03
    • NCI60_042099
    • FT-0602257
    • MLSMR
    • STK364326
    • GLXC-10598
    • ALBB-036660
    • BBL000531
    • Hymecromone (JP18/USAN/INN)
    • DB-029370
    • 2H-Chromen-2-one, 7-hydroxy-4-methyl-
    • BRD-K46424862-001-15-8
    • BRD-K46424862-001-14-1
    • MDL: MFCD00006866
    • Inchi: 1S/C10H8O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5,11H,1H3
    • Chiave InChI: HSHNITRMYYLLCV-UHFFFAOYSA-N
    • Sorrisi: O=C1C=C(C)C2C(=CC(=CC=2)O)O1
    • BRN: 142217

Proprietà calcolate

  • Massa esatta: 176.04700
  • Massa monoisotopica: 176.047
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 0
  • Complessità: 257
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 1.9
  • Peso molecolare: 176.17
  • Superficie polare topologica: 46.5
  • Conta Tautomer: 9

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.1958 (rough estimate)
  • Punto di fusione: 188.0 to 192.0 deg-C
  • Punto di ebollizione: 267.77°C (rough estimate)
  • Punto di infiammabilità: 174.5 °C
  • Indice di rifrazione: 1.5036 (estimate)
  • Solubilità: Solubility Practically insoluble in water; slightly soluble in ethanol, ether,chloroform; soluble inmethanol
  • Coefficiente di ripartizione dell'acqua: Leggermente solubile
  • Stabilità/Periodo di validità: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 50.44000
  • LogP: 1.80700
  • pka: 7.79(at 25℃)
  • λmax: 221nm, 251nm, 322nm
  • Solubilità: Solubile in etanolo, acido acetico, soluzione alcalina e ammoniaca, leggermente solubile in acqua calda, etere e cloroformio.
  • PH: Green 1 uorescent (0.0) to weak blue 1 uorescent (2.0);Weak blue 1 uorescent (6.5) blue 1 uorescent (8.0)
  • Merck: 4854

4-Methylumbelliferone Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:2
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26-S37/39
  • RTECS:GN7000000
  • Identificazione dei materiali pericolosi: Xn
  • Frasi di rischio:R20/21/22; R36/37/38
  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • TSCA:Yes

4-Methylumbelliferone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046443-5g
4-Methylumbelliferone
90-33-5 98%
5g
¥39 2023-04-13
abcr
AB118069-1 kg
4-Methylumbelliferone, 97%; .
90-33-5 97%
1 kg
€326.00 2023-07-20
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S18142-100g
Hymecromone(7-Hydroxy-4-methylcoumarin)
90-33-5 BR,98%
100g
¥150.00 2021-09-02
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB22848-100g
4-Methylumbelliferone
90-33-5 97%
100g
¥352 2023-09-15
Chemenu
CM116986-500g
4-Methylumbelliferone
90-33-5 97%
500g
$64 2023-01-06
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP3081-20mg
4-Methylumbelliferone
90-33-5 ≥98%
20mg
¥80元 2023-09-15
eNovation Chemicals LLC
D409022-500g
4-Methylumbelliferone
90-33-5 97%
500g
$395 2024-05-24
Enamine
EN300-16753-100.0g
7-hydroxy-4-methyl-2H-chromen-2-one
90-33-5 95.0%
100.0g
$61.0 2025-03-21
TRC
M333000-250g
4-Methylumbelliferone
90-33-5
250g
$150.00 2023-05-17
Life Chemicals
F1918-0038-3mg
7-hydroxy-4-methyl-2H-chromen-2-one
90-33-5 90%+
3mg
$63.0 2023-07-28

4-Methylumbelliferone Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Ethanol, 2-(dimethylamino)-, sulfate (1:1) ;  3 h, 90 °C
Riferimento
Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free conditions
Zhang, Yuehua; Zhu, Anlian; Li, Qianqian; Li, Lingjun; Zhao, Yang; et al, RSC Advances, 2014, 4(44), 22946-22950

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Methanesulfonic acid ,  Silica Solvents: Octadecane ;  2 h, 160 °C
Riferimento
Silica-supported methanesulfonic acid - An efficient solid Bronsted acid catalyst for the Pechmann reaction in the presence of higher n-alkanes
Joshi, J.; Mishra, M. K.; Srinivasarao, M., Canadian Journal of Chemistry, 2011, 89(6), 663-670

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water
Riferimento
Synthesis and antimicrobial activity of 7-[(5-(mercapto)-1,3,4-oxadiazol-2-yl)methoxy]-4-methyl-2H-chromen-2-ones
Jadhav, Rahul P.; Patil, Sachin V.; Gosavi, Shraddha S.; Mhaske, Pravin C.; Raundal, Hemant N.; et al, Indian Journal of Heterocyclic Chemistry, 2010, 20(1), 25-28

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid
Riferimento
PTSA catalyzed clean and efficient synthesis of 7-hydroxy-4-methylcoumarin under microwave irradiation
Mogilaiah, K.; Reddy, N. Vasudeva; Prashanthi, M.; Reddy, G. Randheer; Reddy, Ch. Srinivas, Indian Journal of Heterocyclic Chemistry, 2002, 11(4), 343-344

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Sulfuric acid ;  25 min, 100 °C
Riferimento
Easy access to coumarin derivatives using alumina sulfuric acid as an efficient and reusable catalyst under solvent-free conditions
Amoozadeh, Ali; Ahmadzadeh, Majid; Kolvari, Eskandar, Journal of Chemistry, 2013, 767825,

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Iron chloride (FeCl3) ;  12 h, 70 °C
Riferimento
FeCl3-catalysed ultrasonic-assisted, solvent-free synthesis of 4-substituted coumarins. A useful complement to the Pechmann reaction
Prousis, Kyriakos C.; Avlonitis, Nicolaos; Heropoulos, Georgios A.; Calogeropoulou, Theodora, Ultrasonics Sonochemistry, 2014, 21(3), 937-942

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Borane, trifluoro-, dihydrate ;  20 min, 60 °C
Riferimento
Pechmann reaction promoted by boron trifluoride dihydrate
Stoyanov, Edmont V.; Mezger, Jochen, Molecules, 2005, 10(7), 762-766

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Water
Riferimento
Biotransformations of 4-methylumbelliferone derivatives - fungal mediated O-dealkylations
Kumar, K. Anil; Kumar, B. S. Vijay; Laxminarayana, B.; Ananthanarayanan, S., Studies in Surface Science and Catalysis, 1998, 113, 541-546

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: (3-Mercaptopropyl)trimethoxysilane ;  1 h, 120 °C
1.2 Solvents: Ethanol ;  15 min, 120 °C
Riferimento
Competent, selective and high yield of 7-hydroxy-4-methyl coumarin over sulfonated mesoporous silica as solid acid catalysts
Khder, Abd El Rahman S.; Ahmed, Saleh A.; Khairou, Khalid S.; Altass, Hatem M., Journal of Porous Materials, 2018, 25(1), 1-13

Metodo di produzione 10

Condizioni di reazione
1.1 15 min, 150 °C
Riferimento
Microwave-assisted solvent free synthesis of hydroxy derivatives of 4-methyl coumarin using nano-crystalline sulfated-zirconia catalyst
Tyagi, Beena; Mishra, Manish K.; Jasra, Raksh V., Journal of Molecular Catalysis A: Chemical, 2008, 286(1-2), 41-46

Metodo di produzione 11

Condizioni di reazione
1.1 Catalysts: Sulfuric acid
Riferimento
Chromenone and quinolinone derivatives as potent antioxidant agents
Vats, Praveen; Hadjimitova, Vera; Yoncheva, Krassimira; Kathuria, Abha; Sharma, Antara; et al, Medicinal Chemistry Research, 2014, 23(11), 4907-4914

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water
Riferimento
Novel thiocoumarins as inhibitors of TNF-α induced ICAM-1 expression on human umbilical vein endothelial cells (HUVECs) and microsomal lipid peroxidation
Kumar, Sarvesh; Singh, Brajendra K.; Kalra, Neerja; Kumar, Vineet; Kumar, Ajit; et al, Bioorganic & Medicinal Chemistry, 2005, 13(5), 1605-1613

Metodo di produzione 13

Condizioni di reazione
1.1 Solvents: Trifluoroacetic acid ;  rt; 30 min, 100 °C; cooled; 30 min, rt
Riferimento
Establishing a Flow Process to Coumarin-8-Carbaldehydes as Important Synthetic Scaffolds
Zak, Jaroslav; Ron, David; Riva, Elena; Harding, Heather P.; Cross, Benedict C. S.; et al, Chemistry - A European Journal, 2012, 18(32), 9901-9910

Metodo di produzione 14

Condizioni di reazione
1.1 Catalysts: Aluminum chloride Solvents: Nitrobenzene ;  100 - 130 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  0 - 10 °C
Riferimento
Synthesis and antioxidant activity of selected 4-methylcoumarins
Cavar, Sanja; Kovac, Franci; Maksimovic, Milka, Food Chemistry, 2009, 117(1), 135-142

Metodo di produzione 15

Condizioni di reazione
1.1 Catalysts: Hydrochloric acid ;  5 min, 100 °C
Riferimento
4-Methylcoumarins with cytotoxic activity against T24 and RT4 human bladder cancer cell lines
Vianna, D. R.; Ruschel, L.; Dietrich, F.; Figueiro, F.; Morrone, F. B.; et al, MedChemComm, 2015, 6(5), 905-911

Metodo di produzione 16

Condizioni di reazione
1.1 60 s, heated
Riferimento
Microwave assisted, fly ash catalyzed synthesis of coumarin derivatives: green approach
Hebade, Madhav J.; Shimpi, Ravindra P.; Chavan, Omprakash S., Pharma Chemica, 2022, 14(2), 27-30

Metodo di produzione 17

Condizioni di reazione
1.1 Catalysts: Silica ;  45 min, 110 °C
Riferimento
Functionalizing HY zeolite with sulfonic acid, a micro-meso structure reusable catalyst for organic transformations
Zendehdel, Mojgan ; Tavakoli, Fatemeh, Journal of the Iranian Chemical Society, 2022, 19(4), 1095-1107

Metodo di produzione 18

Condizioni di reazione
1.1 Catalysts: Zirconium dioxide (borated, sulfated, phosphated) ;  6 h, 120 - 150 °C; 150 °C → rt
Riferimento
Clean and efficient synthesis of coumarins over modified metal oxides via Pechmann reaction
D'Souza, Joyce; Nagaraju, N., Indian Journal of Chemical Technology, 2008, 15(3), 244-251

Metodo di produzione 19

Condizioni di reazione
1.1 Catalysts: Piperazinium, 1,4-dimethyl-1,4-bis(4-sulfobutyl)-, perchlorate (1:2) ;  19 min, 110 °C
Riferimento
Solvent-free synthesis of 4-substituted coumarins catalyzed by novel Bronsted acidic ionic liquids with perchlorate anion: a convenient and practical complementary method for pechmann condensation
Taib, Layla Ahmed; Keshavarz, Mosadegh; Parhami, Abolfath, Reaction Kinetics, 2021, 133(1), 383-403

4-Methylumbelliferone Raw materials

4-Methylumbelliferone Preparation Products

4-Methylumbelliferone Fornitori

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:90-33-5)4-Methylumbelliferone
Numero d'ordine:JY095
Stato delle scorte:in stock
Quantità:1g/5g/1kg/25kg
Purezza:98%-99%%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 26 December 2024 14:07
Prezzo ($):
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:90-33-5)4-Methylumbelliferone
sfd12802
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:90-33-5)4-Methylumbelliferone
A843515
Purezza:99%
Quantità:1kg
Prezzo ($):199.0